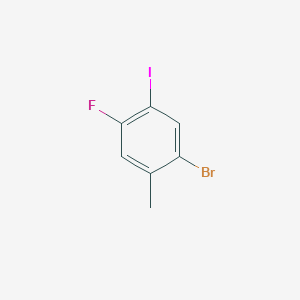

1-Bromo-4-fluoro-5-iodo-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-fluoro-5-iodo-2-methylbenzene is a halogenated aromatic compound that contains bromine, fluorine, and iodine substituents on a benzene ring, along with a methyl group. This compound is of interest due to its potential utility in various chemical reactions and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a related compound, has been studied using nucleophilic aromatic substitution reactions with [18F]fluoride, indicating that similar strategies could be applied to synthesize 1-Bromo-4-fluoro-5-iodo-2-methylbenzene . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination suggests that bromination is a viable step in the synthesis of brominated benzene derivatives .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can participate in halogen bonding due to the region of positive electrostatic potential associated with a covalently bonded halogen atom, known as the σ-hole . This interaction can be significant in the crystal engineering of materials. The molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene have been studied using DFT calculations, which could provide insights into the structural aspects of 1-Bromo-4-fluoro-5-iodo-2-methylbenzene .

Chemical Reactions Analysis

Halogenated benzene derivatives are versatile in chemical reactions. For example, 1-bromo-2-fluorobenzenes have been used in palladium-catalyzed carbonylative reactions with various nucleophiles, leading to the formation of six-membered heterocycles . This indicates that 1-Bromo-4-fluoro-5-iodo-2-methylbenzene could also participate in similar palladium-promoted cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be studied through spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy. DFT calculations can predict vibrational frequencies, and TD-DFT can provide information on electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the reactivity and stability of the compound.

科学的研究の応用

Synthesis of Radiopharmaceuticals

1-Bromo-4-fluoro-5-iodo-2-methylbenzene is used in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound crucial for 18F-arylation reactions in the development of PET (Positron Emission Tomography) tracers. Ermert et al. (2004) investigated various methods for preparing 1-bromo-4-[18F]fluorobenzene, identifying symmetrical bis-(4-bromphenyl)iodonium bromide as an effective precursor for achieving the compound through a direct nucleophilic substitution, highlighting its importance in radiopharmaceutical synthesis (Ermert et al., 2004).

Material Science Applications

In material science, derivatives of 1-Bromo-4-fluoro-5-iodo-2-methylbenzene are explored for their potential in creating new materials. For instance, compounds synthesized from halogenated benzene derivatives have been studied for their inhibitory activity against acidic corrosion of steels, demonstrating the compound's role in developing corrosion-resistant materials and coatings (Negrón-Silva et al., 2013).

Analytical Chemistry

In analytical chemistry, the compound's derivatives are utilized in studying the mechanisms of complex chemical reactions. For example, Horio et al. (1996) examined the side reactions during the electrochemical fluorination of halobenzenes, including derivatives of 1-Bromo-4-fluoro-5-iodo-2-methylbenzene, to better understand the formation of fluorinated compounds, which is crucial for the development of fluorination techniques and the synthesis of fluorinated molecules (Horio et al., 1996).

作用機序

Safety and Hazards

The safety information available indicates that 1-Bromo-4-fluoro-5-iodo-2-methylbenzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

1-bromo-4-fluoro-5-iodo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURJZVCWXPIRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-5-iodo-2-methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2546294.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)

![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)